Superior Potency in Inhibiting Human 5-Lipoxygenase Activity Compared to Zileuton
L-699333 demonstrates substantially greater potency than the FDA-approved 5-LO inhibitor zileuton in inhibiting human 5-LO activity in key biological matrices. In human whole blood assays, L-699333 inhibits LTB4 biosynthesis with an IC50 of 3.8 nM , whereas zileuton requires a concentration of 900 nM (0.9 µM) to achieve the same 50% inhibition [1]. This difference represents a more than 230-fold greater potency for L-699333 in a physiologically relevant whole blood environment.
| Evidence Dimension | Potency of 5-LO inhibition in human whole blood (IC50) |
|---|---|
| Target Compound Data | 3.8 nM |
| Comparator Or Baseline | Zileuton: 900 nM (0.9 µM) |
| Quantified Difference | L-699333 is approximately 237 times more potent |
| Conditions | Inhibition of LTB4 biosynthesis in human whole blood stimulated with calcium ionophore A23187 |
Why This Matters
This superior potency allows researchers to use lower concentrations of L-699333 to achieve complete enzyme inhibition, minimizing potential off-target effects and improving experimental signal-to-noise ratios in cell-based and ex vivo assays.
- [1] Carter GW, Young PR, Albert DH, et al. 5-lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. View Source
